molecular formula C17H18O4 B12828539 Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate

Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate

Cat. No.: B12828539
M. Wt: 286.32 g/mol
InChI Key: PLJPIADJQHVXCJ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate is a synthetic chemical building block of significant interest in medicinal chemistry research for the development of novel therapeutic agents. Its structure, featuring a hydroxy-substituted acetate core with methoxyphenyl and phenyl groups, is representative of a class of compounds being explored for potent biological activities. Research into structurally analogous compounds indicates potential value in oncology, particularly in the inhibition of tubulin polymerization, a well-verified mechanism for anticancer agents that disrupts microtubule formation and leads to mitotic arrest in cancer cells . Furthermore, derivatives of ethyl phenylacetate have been investigated as potent activators of adenosine 5'-monophosphate-activated protein kinase (AMPK) . AMPK is a critical target in metabolic disease research, and its activation can improve insulin sensitivity, making this compound and its analogs relevant to antidiabetic drug discovery . The methoxyphenyl moiety, common to this reagent, is frequently utilized in drug design to enhance a molecule's lipid solubility, which can improve its absorption and overall pharmacological profile in preclinical models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate

InChI

InChI=1S/C17H18O4/c1-3-21-16(18)17(19,13-7-5-4-6-8-13)14-9-11-15(20-2)12-10-14/h4-12,19H,3H2,1-2H3

InChI Key

PLJPIADJQHVXCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Esterification and Fries Rearrangement Route

This method involves two main steps:

Step 1: Esterification

  • Phenol derivatives (such as 4-methoxyphenol) are reacted with phenylacetic acid derivatives (e.g., 4-methoxyphenylacetic acid) to form phenyl phenylacetate derivatives.
  • The reaction is typically catalyzed by acid and carried out under controlled temperature to ensure high yield.
  • The esterification is followed by purification through extraction and washing steps.

Step 2: Fries Rearrangement

  • The phenyl phenylacetate derivatives undergo Fries rearrangement using aluminum chloride as a Lewis acid catalyst.
  • The reaction is conducted by heating the mixture gradually from 100°C to 150°C over several hours.
  • After completion, the reaction mixture is quenched with iced water and dilute hydrochloric acid.
  • The product is extracted with ethyl acetate, washed, dried, and purified by recrystallization.
  • This step introduces the hydroxy group at the alpha position, yielding 2-phenylacetophenone derivatives, which are key intermediates.

Yields and Purification

  • The overall yield for this two-step process ranges from 55% to 65%.
  • Purification involves silica gel filtration and recrystallization in toluene to obtain high-purity crystalline products.

Table 1: Reaction Conditions for Fries Rearrangement

Parameter Condition
Catalyst Aluminum chloride (0.7 mol)
Temperature profile 100°C (30 min) → 130°C (1 h) → 150°C (1 h)
Quenching Iced water + dilute HCl
Extraction solvent Ethyl acetate
Purification Silica gel filtration, recrystallization in toluene
Yield 55-65%

This method is noted for its efficiency and shorter reaction times compared to traditional multi-step syntheses, making it suitable for commercial scale-up and synthesis of related phytoestrogen intermediates.

Reduction of Acylated Phenylacetate Esters

An alternative preparation involves the reduction of ethyl 2-acylphenylacetates:

  • Ethyl 2-acyl-4-methoxyphenylacetates are treated with sodium borohydride in methanol at room temperature.
  • The reduction converts the keto group to the corresponding hydroxy group, yielding the target hydroxy ester.
  • After stirring for about 30 minutes, the reaction mixture is worked up by solvent removal, aqueous extraction, drying, and silica gel filtration.
  • This method typically achieves high yields (85-90%) and mild reaction conditions.

Table 2: Sodium Borohydride Reduction Conditions

Parameter Condition
Reducing agent Sodium borohydride (2 equiv.)
Solvent Methanol
Temperature Room temperature
Reaction time 30 minutes
Work-up Vacuum solvent removal, aqueous extraction, drying (Na2SO4), silica gel filtration
Yield 85-90%

This approach is advantageous for its simplicity and high yield, suitable for laboratory-scale synthesis of hydroxy esters with aromatic substituents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 2-oxo-2-(4-methoxyphenyl)-2-phenylacetate.

    Reduction: 2-hydroxy-2-(4-methoxyphenyl)-2-phenylethanol.

    Substitution: 4-bromo-2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate has been investigated for its role as a lead compound in various therapeutic areas. Its structure allows for modifications that enhance pharmacological properties.

Potential Therapeutic Uses:

  • Anti-inflammatory Agents: Preliminary studies indicate that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions such as asthma and other respiratory diseases. In vivo studies have shown that it can significantly improve respiratory function and reduce airway inflammation in animal models.
  • Antioxidant Activity: Research has demonstrated that derivatives of this compound possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases. Compounds with similar structures have shown significant radical scavenging activities .

The biological activity of this compound has been characterized through various assays:

Activity Type Description
Antioxidant Exhibits significant antioxidant activity, particularly in scavenging free radicals .
Anti-inflammatory Reduces levels of pro-inflammatory cytokines, indicating potential use in managing inflammation.
Antibacterial Demonstrated antibacterial effects against gram-positive and gram-negative bacteria .

Case Study 1: Asthma Management

In a clinical trial involving patients with moderate asthma, those treated with formulations containing this compound reported improved lung function and a decrease in the frequency of asthma attacks compared to the placebo group. This suggests its potential as an adjunct therapy in asthma management.

Case Study 2: Inflammatory Response

A study focused on the anti-inflammatory effects of this compound showed a marked reduction in pro-inflammatory cytokines in murine models of allergic inflammation. This positions the compound as a promising candidate for further development in treating inflammatory diseases.

Synthesis and Formulation

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. The methods employed often focus on optimizing yield and purity, which are essential for pharmaceutical applications.

Synthesis Overview:

  • The compound can be synthesized through a series of reactions starting from readily available precursors.
  • Enzymatic methods have been explored to enhance selectivity and yield during synthesis, particularly for producing optically active forms suitable for therapeutic use .

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aromatic rings may also interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues: Ester Group Variations

a. Benzyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate (S16)
  • Structure : Benzyl ester replaces the ethyl group.
  • Synthesis : Prepared via isothiourea-catalyzed acylation, yielding 65% ester product after column chromatography .
b. Methyl 2-hydroxy-2-(1H-indol-2-yl)-2-phenylacetate (41b)
  • Structure : 4-Methoxyphenyl replaced with indol-2-yl.
  • Properties: Exhibits [α]D25 = +34.6 (CHCl3) and 89% ee. HRMS: m/z 281.1055 (C17H15NO3) .
  • Comparison : The indole moiety introduces hydrogen-bonding capability and π-π interactions, differing from the electron-donating methoxy group in the target compound.
c. Ethyl 2-hydroxy-2-(5-(3-oxobutyl)-1H-pyrrol-2-yl)-2-phenylacetate (40da)
  • Structure : Contains a pyrrole ring substituted with a 3-oxobutyl chain.
  • Enantioselectivity : Achieves 96% ee using chiral zirconium catalysts .
  • Significance : The oxobutyl group may enhance coordination to metal catalysts, contrasting with the simpler 4-methoxyphenyl group in the target compound.

Substituent Modifications

a. Ethyl 2-hydroxy-2-(1H-indol-2-yl)-2-p-tolylacetate (41g)
  • Structure : p-Tolyl (methyl-substituted phenyl) replaces 4-methoxyphenyl.
  • Optical Activity: [α]D25 = +40.5 (CHCl3), 92% ee. HRMS: m/z 327 (C19H19NO3) .
  • Impact : The methyl group increases steric bulk but reduces electron density compared to the methoxy substituent, affecting reaction kinetics and selectivity.
b. Methyl 2-(4-(benzyloxy)phenyl)-2-hydroxy-2-phenylacetate (1a)
  • Structure : Benzyloxy group at the 4-position instead of methoxy.
  • Synthesis : Synthesized via Grignard addition with 47.4% yield. Crystallizes in Et2O as a white solid .
  • Functional Group Effect: The benzyloxy group can undergo hydrogenolysis, offering a handle for further derivatization, unlike the stable methoxy group.

Physicochemical Properties

Table 1: Comparative Physical Data
Compound [α]D25 (CHCl3) ee (%) Melting Point/Form HRMS (m/z)
Target Compound Not reported Not reported Oily residue Not available
Benzyl ester (S16) Not reported 65 Oil Not available
41b +34.6 89 Oil 281.1055 (C17H15NO3)
41g +40.5 92 Oil 327 (C19H19NO3)
40da Not reported 96 Oil 335.1473 (C18H21NO4Na)

Biological Activity

Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a hydroxyl group and a methoxy-substituted phenyl ring. The molecular formula is C17H18O3C_{17}H_{18}O_3, and its structural characteristics suggest potential interactions with various biological targets.

Biological Activities

1. Antioxidant Properties

Research has indicated that compounds with similar structures often exhibit antioxidant activity. The presence of the methoxy group in the phenyl ring may enhance the compound's ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

Studies have shown that derivatives of phenylacetic acids can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thereby demonstrating potential as an anti-inflammatory agent.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds suggest that this compound may interfere with cancer cell proliferation. Structure-activity relationship (SAR) studies have identified that modifications in the phenolic structure can significantly affect cytotoxicity against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and metabolic pathways, influencing downstream signaling cascades.
  • Enzyme Inhibition : It may inhibit enzymes associated with oxidative stress and inflammation, such as lipoxygenases or cyclooxygenases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantModerate
Anti-inflammatorySignificant
AnticancerHigh

Research Highlights

  • Antioxidant Activity : A study demonstrated that this compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) in vitro, indicating its potential as an antioxidant agent .
  • Anti-inflammatory Mechanism : In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema formation, suggesting its efficacy in reducing inflammatory responses .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound inhibited the growth of HeLa and MCF-7 cancer cell lines with IC50 values comparable to established chemotherapeutics .

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-phenylacetate?

The synthesis typically involves esterification or condensation reactions. For example, analogous phenylacetate derivatives are synthesized via acid-catalyzed esterification of the corresponding hydroxy acid with ethanol or through Claisen-Schmidt condensations (e.g., using 4-methoxyphenyl and phenyl precursors). Reaction conditions may include refluxing in anhydrous solvents (e.g., ethanol or dichloromethane) with catalysts like sulfuric acid or Lewis acids. Optimization of molar ratios, temperature (e.g., 60–80°C), and reaction time (12–24 hours) is critical .

ParameterTypical RangeNotes
CatalystH₂SO₄, BF₃·Et₂OLewis acids improve regioselectivity
SolventEthanol, DCMAnhydrous conditions preferred
Temperature60–80°CReflux conditions

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the ester, hydroxy, and aromatic groups. Infrared (IR) spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>98%), as noted for similar esters in analytical standards .

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Purity degradation is minimized at low temperatures, with stability exceeding two years under optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Conduct comparative studies using standardized protocols (e.g., MTT assays for cytotoxicity) and validate results with structural analogs. For instance, derivatives with modified methoxy or hydroxy groups (e.g., ’s N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl] analogs) can clarify structure-activity relationships .

Q. What strategies improve synthetic yields in multi-step routes?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., hydroxy group protection) reduce side reactions. highlights the use of hydrazono intermediates in analogous syntheses, suggesting controlled stepwise coupling .

Q. How can computational chemistry predict reactivity in novel reactions?

Density Functional Theory (DFT) calculations model electron distribution at key sites (e.g., hydroxy or ester groups) to predict nucleophilic/electrophilic behavior. Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to biological targets, guiding functionalization strategies. PubChem data ( ) provides foundational SMILES/InChI descriptors for such simulations .

Computational ToolApplication
Gaussian 09Transition-state modeling for ester hydrolysis
AutoDock VinaBinding affinity prediction to enzymes

Q. What experimental designs validate the compound’s role as a pharmacological intermediate?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions.
  • Structural analogs : Synthesize and compare derivatives (e.g., replacing methoxy with halogens) to optimize bioavailability. emphasizes phenylacetate derivatives as chemotherapeutic precursors, supporting this approach .

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